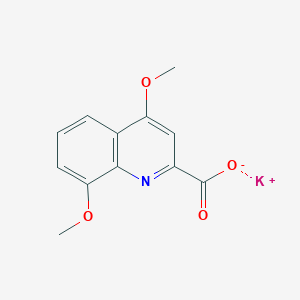

Potassium 4,8-dimethoxyquinoline-2-carboxylate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

potassium;4,8-dimethoxyquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4.K/c1-16-9-5-3-4-7-10(17-2)6-8(12(14)15)13-11(7)9;/h3-6H,1-2H3,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKYQOIMBHTJPA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2OC)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10KNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736553 | |

| Record name | Potassium 4,8-dimethoxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921760-95-4 | |

| Record name | Potassium 4,8-dimethoxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 4,8 Dimethoxyquinoline 2 Carboxylic Acid and Its Potassium Salt

The foundational chemical properties of 4,8-dimethoxyquinoline-2-carboxylic acid and its corresponding potassium salt are summarized below.

| Property | 4,8-Dimethoxyquinoline-2-carboxylic Acid | Potassium 4,8-dimethoxyquinoline-2-carboxylate |

| CAS Number | 28027-15-8 | 921760-95-4 |

| Molecular Formula | C₁₂H₁₁NO₄ | C₁₂H₁₀KNO₄ |

| Molecular Weight | 233.22 g/mol | 271.31 g/mol |

| SMILES | COC1=CC=CC2=C1N=C(C=C2OC)C(=O)O | COC1=CC=CC2=C1N=C(C=C2OC)C(=O)[O-].[K+] |

Data sourced from chemical supplier databases.

Computational Chemistry and Molecular Modeling Investigations of 4,8 Dimethoxyquinoline 2 Carboxylate Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of quinoline (B57606) derivatives. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules. By optimizing the molecular geometry, DFT calculations can determine the most stable conformation, providing key information on bond lengths, bond angles, and dihedral angles. For quinoline-2-carboxylate derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, have been employed to refine structures determined by experimental methods like X-ray crystallography. mdpi.comresearchgate.net

Following a DFT geometry optimization, the dihedral angle between the quinoline and an attached phenyl ring can decrease by several degrees compared to the crystal structure, indicating the influence of crystal packing forces in the solid state. mdpi.com Similarly, the twist of the carboxylate group relative to the quinoline ring can also be precisely determined, offering insights into the molecule's preferred conformation in a gaseous phase or in solution. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govscirp.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govsemanticscholar.org For quinoline derivatives, the distribution of these orbitals provides insight into intramolecular charge transfer. In many quinoline-2-carboxylate derivatives, the HOMO is distributed over the quinoline group, while the LUMO may be located on an adjacent aromatic ring, indicating a potential for charge transfer upon electronic excitation. mdpi.comresearchgate.net

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl quinoline-2-carboxylate mdpi.com | -7.19 | -4.40 | 2.79 |

| Quinoline scirp.org | -6.65 | -1.82 | 4.83 |

| 8-hydroxy-2-methyl quinoline researchgate.net | -5.44 | -1.47 | 3.97 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline researchgate.net | -6.01 | -2.12 | 3.89 |

This table presents representative HOMO-LUMO energy values for different quinoline derivatives as calculated by DFT methods.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comchemrxiv.org The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. In 4,8-dimethoxyquinoline-2-carboxylate derivatives, these regions are expected around the oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring. nih.gov Regions of positive potential, colored blue, are electron-deficient and are targets for nucleophilic attack. The green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net MEP analysis provides a clear, visual guide to the reactive sites of the molecule, which is invaluable for understanding its interaction with biological targets. arabjchem.org

Quantum chemical calculations can accurately predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often combined with DFT, is a reliable approach for calculating the theoretical ¹H and ¹³C chemical shifts. tsijournals.comnih.govq-chem.com These predicted values can be correlated with experimental data to confirm the molecular structure and aid in the assignment of complex spectra. researchgate.netrsc.orgworktribe.com Studies on quinoline derivatives have shown a strong correlation between calculated and experimental chemical shifts, validating the computational models. researchgate.net

DFT calculations are also used to predict vibrational frequencies (wavenumbers) corresponding to infrared (IR) and Raman spectra. The calculated frequencies, after appropriate scaling, typically show good agreement with experimental spectra, allowing for a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule. arabjchem.org

| Atom Site (Quinoline Derivative) | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

| C2 | 150.1 | 151.3 |

| C3 | 121.5 | 122.4 |

| C4 | 136.2 | 137.0 |

| C5 | 127.8 | 128.5 |

| C6 | 129.6 | 130.1 |

| C7 | 126.9 | 127.6 |

| C8 | 129.9 | 130.5 |

| C9 | 148.3 | 149.0 |

| C10 | 128.7 | 129.3 |

This table provides a representative comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for a generic quinoline scaffold, demonstrating the predictive accuracy of the GIAO method.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. mdpi.com

For quinoline derivatives, MD simulations can be performed in a periodic water box to mimic physiological conditions. arabjchem.orgmdpi.com These simulations, often run for nanoseconds, reveal how the molecule moves and adapts its shape. mdpi.comdoi.org Key analyses include:

Root Mean Square Deviation (RMSD): This parameter tracks the deviation of the molecule's structure from its initial state over the course of the simulation. A stable RMSD value indicates that the molecule has reached an equilibrium conformation. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule.

Solvent Interactions: MD simulations can characterize the interactions between the quinoline derivative and solvent molecules, such as water. By calculating radial distribution functions (RDFs) and interaction energies, researchers can understand how the molecule is solvated and which parts of the molecule interact most strongly with the solvent. arabjchem.org For example, modifications like the introduction of hydroxyl groups can significantly improve interactions with water. arabjchem.org

Molecular Docking Studies for Ligand-Target Interaction Prediction at a Mechanistic Level

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand), such as a 4,8-dimethoxyquinoline-2-carboxylate derivative, within the active site of a biological target, typically a protein. researchgate.netmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov A lower (more negative) docking score generally indicates a more favorable binding interaction. scirp.org

Docking studies of quinoline derivatives against various cancer-related protein targets, such as Epidermal Growth Factor Receptor (EGFR) kinase, have revealed key interactions. nih.govrsc.orgnih.gov These interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues in the protein's active site.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein.

π-π Stacking: Interactions between the aromatic rings of the quinoline scaffold and aromatic amino acid residues like phenylalanine, tyrosine, or histidine.

These studies can rationalize the observed biological activity of a compound and guide the design of new derivatives with improved potency and selectivity. rsc.org

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinoline Derivative 4f researchgate.net | EGFR | -4.46 | Glu885, Cys919, Asp1046 |

| Quinoline Derivative 1 nih.gov | CB1a | -5.3 | PHE A-15, TRP A-12, LYS A-16 |

| Quinoline Derivative 4 nih.gov | CB1a | -6.1 | PHE A-15, TRP A-12, LYS A-16 |

| Quinoline Derivative 5a rsc.org | EGFR | -8.5 (Binding Energy) | Met793, Lys745, Asp855 |

This table summarizes results from molecular docking studies of various quinoline derivatives against different protein targets, illustrating binding affinities and key amino acid interactions.

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 4,8-dimethoxyquinoline-2-carboxylate derivatives, QSAR models are instrumental in predicting their therapeutic potential and elucidating the structural features crucial for their activity.

Ligand-based drug design, which is employed when the three-dimensional structure of the biological target is unknown, relies on the information from molecules that are known to interact with the target. This approach encompasses the development of pharmacophore models and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) to understand the essential steric and electrostatic interactions required for biological activity.

Detailed Research Findings

While specific QSAR studies on Potassium 4,8-dimethoxyquinoline-2-carboxylate are not extensively documented in publicly available literature, research on structurally related quinoline derivatives provides significant insights. For instance, 2D-QSAR studies on a series of quinoline derivatives with antitubercular activity have yielded statistically significant models.

One such study on 8-methoxy quinoline derivatives as inhibitors of Mycobacterium tuberculosis H37Rv established a QSAR model with noteworthy predictive power. sphinxsai.com The model was developed using multiple linear regression (MLR) and demonstrated a squared correlation coefficient (r²) of 0.7683, a cross-validated correlation coefficient (q²) of 0.6259, and a predictive r² of 0.5977. sphinxsai.com This indicates a robust model capable of explaining a significant portion of the variance in the biological activity.

The QSAR model developed for the 8-methoxy quinoline derivatives is represented by the following equation: log(1/MIC) = + 0.2905(± 0.0643) SssOcount + 0.0228(± 0.0008) T_T_O_7 + 0.5814(± 0.1552) SssssCE-index - 0.4343(±0.1037) SsssNcount - 0.2028(± 0.0765) T_N_O_3 + 0.2338 sphinxsai.com

This model highlights the importance of various molecular descriptors in determining the antitubercular activity of these compounds. The descriptors involved belong to different classes, including structural, thermodynamic, and electrotopological parameters. sphinxsai.com

Molecular Descriptors in QSAR Models

The predictive power of a QSAR model is fundamentally dependent on the chosen molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For quinoline derivatives, a variety of descriptors are commonly employed to build robust QSAR models.

| Descriptor Type | Examples | Relevance to Biological Activity |

| Physicochemical | LogP, Molar Refractivity | Governs the compound's solubility, permeability, and transport to the target site. |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular size, shape, and branching, which influence receptor binding. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the molecule's reactivity and ability to participate in electrostatic interactions. |

| Structural | Molecular Weight, Count of specific atoms/bonds | Provides basic information about the molecular composition and structure. |

| Thermodynamic | Heat of Formation, Molar Enthalpy | Pertains to the energetic stability and conformational properties of the molecule. |

| Electrotopological | E-state indices | Encodes information about the electronic and topological environment of each atom in the molecule. |

This table is generated based on information from multiple sources on QSAR studies of quinoline derivatives.

Statistical Validation of QSAR Models

The reliability and predictive capability of a QSAR model are assessed through rigorous statistical validation. Key statistical parameters are used to evaluate the model's performance.

| Statistical Parameter | Symbol | Description | Typical Value for a Good Model |

| Correlation Coefficient | r | Measures the quality of the fit of the model to the training set data. | > 0.8 |

| Squared Correlation Coefficient | r² | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Cross-validated Correlation Coefficient | q² | A measure of the model's predictive ability, determined by internal validation techniques like leave-one-out. | > 0.5 |

| Predictive r² | pred_r² | Assesses the model's predictive power on an external test set of compounds not used in model development. | > 0.5 |

| F-test Value | F | Indicates the statistical significance of the regression model. | High value with low p-value |

This table summarizes common statistical parameters used in QSAR model validation based on general QSAR literature.

The insights gained from such QSAR studies on related methoxy-quinoline derivatives can be extrapolated to guide the ligand-based design of novel 4,8-dimethoxyquinoline-2-carboxylate analogs. By identifying the key molecular descriptors that positively or negatively influence biological activity, medicinal chemists can strategically modify the lead structure to enhance its therapeutic efficacy. For example, the positive coefficient for the SssOcount (number of single-bonded oxygen atoms) in the example QSAR model suggests that increasing the number of such atoms could enhance activity, a feature already present in the 4,8-dimethoxy substitution pattern. sphinxsai.com Conversely, the negative coefficient for SsssNcount (number of single-bonded nitrogen atoms) indicates that the presence of such groups might be detrimental to the activity. sphinxsai.com These computational predictions provide a rational basis for the synthesis of new derivatives with improved pharmacological profiles.

Mechanistic Insights into the Biological Activity of 4,8 Dimethoxyquinoline 2 Carboxylates

Investigation of Enzyme Inhibition Mechanisms

Quinoline-based structures are recognized for their ability to interact with a variety of enzymes, playing roles as either inhibitors or modulators of their activity. This inhibitory action is often central to their therapeutic potential.

Targeting Key Metabolic Enzymes (e.g., α-glucosidase, α-amylase, dihydroorotate (B8406146) dehydrogenase)

The inhibition of key metabolic enzymes is a critical mechanism for many therapeutic agents. Quinoline (B57606) derivatives have shown promise in targeting enzymes involved in carbohydrate metabolism and nucleotide biosynthesis.

α-Glucosidase and α-Amylase: These enzymes are crucial for the digestion of carbohydrates. mdpi.com Their inhibition can help in managing postprandial hyperglycemia, a key aspect of type 2 diabetes management. nih.gov Studies on quinoline–1,3,4-oxadiazole conjugates have demonstrated their potential as inhibitors of both α-glucosidase and α-amylase. nih.gov For instance, certain derivatives have exhibited strong α-glucosidase inhibition, with some compounds showing even greater potency than the reference drug, acarbose. nih.gov Kinetic studies of these quinoline hybrids suggest a non-competitive mode of inhibition, indicating that they likely bind to an allosteric site on the α-glucosidase enzyme rather than the active site. nih.gov While many compounds show high to excellent inhibition for both enzymes, a desirable profile is strong inhibition of α-glucosidase with lower inhibition of α-amylase to minimize side effects. nih.gov

Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo biosynthesis of pyrimidines. nih.gov Inhibition of DHODH can halt cell cycle progression and is a therapeutic strategy for various diseases, including cancer and autoimmune disorders. nih.gov A structure-guided approach has led to the development of potent 4-quinoline carboxylic acid analogues as DHODH inhibitors. nih.govnih.gov These compounds were designed to form new interactions within the brequinar-binding pocket of the enzyme. nih.govresearchgate.net Research has identified potent quinoline-based analogues with significant oral bioavailability, supporting their potential for further preclinical development. nih.gov

Below is a table summarizing the inhibitory activities of some quinoline derivatives against these metabolic enzymes.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Quinoline-1,3,4-oxadiazole hybrid | α-Glucosidase | 15.85 | nih.gov |

| 4-Quinoline carboxylic acid analogue | DHODH | 0.0097 | nih.gov |

| Acarbose (Reference) | α-Glucosidase | 17.85 | nih.gov |

Modulation of Protein Kinase Activity (e.g., Protein Tyrosine Kinases, PDK1, CK2)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Consequently, they are important targets for drug development.

Phosphoinositide-Dependent Protein Kinase-1 (PDK1): PDK1 is a critical activator of several oncogenic protein kinases. nih.gov Novel quinoline-4-carboxamide derivatives have been designed and synthesized to target PDK1 as a strategy to overcome chemoresistance in colorectal cancer. nih.gov In-silico studies, including molecular docking and dynamics, have suggested that these compounds can efficiently bind to PDK1, and in-vitro assays have confirmed their potential to induce apoptosis in cancer cells. nih.gov

Casein Kinase 2 (CK2): CK2 is another protein kinase that is often overexpressed in various cancers, making it a promising target for chemotherapy. mdpi.com A class of 3-carboxy-4(1H)-quinolones has been identified as potent and selective ATP-competitive inhibitors of human protein kinase CK2. nih.gov The most active compounds in this class exhibit IC₅₀ values in the sub-micromolar range and demonstrate considerable selectivity for CK2 over other protein kinases. nih.gov The presence of a carboxylic group has been noted as essential for the inhibitory activity of some CK2 inhibitors. nih.gov

The following table presents data on the inhibition of protein kinases by certain quinoline derivatives.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide | PDK1 | - | - | nih.gov |

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | CK2 | 0.3 | 0.06 | nih.gov |

| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | CK2 | 1.0 | 0.28 | nih.gov |

Molecular Mechanisms of Antimicrobial Action

The quinoline scaffold is a core component of many antimicrobial agents. The mechanisms by which these compounds exert their antibacterial effects are varied and often involve interference with essential cellular processes.

Interference with Bacterial Cell Wall Synthesis

While interference with cell wall synthesis is a common mechanism for many antibiotics, the available literature on quinoline derivatives, including 4,8-dimethoxyquinoline-2-carboxylates, does not prominently feature this as a primary mechanism of action. Research into the antimicrobial properties of quinolines tends to focus on other cellular targets.

Disruption of Essential Bacterial Metabolic Pathways

The antimicrobial activity of quinoline derivatives can be attributed to their ability to disrupt vital metabolic pathways in bacteria. researchgate.net By inhibiting key enzymes, these compounds can effectively halt bacterial growth and proliferation. For example, some quinoline derivatives have been designed as inhibitors of peptide deformylase (PDF), an essential bacterial enzyme, demonstrating excellent antibacterial activity. nih.gov The ability of 8-hydroxyquinoline (B1678124) to chelate essential metal ions can disrupt metal homeostasis in bacterial cells, contributing to its antimicrobial effect. mdpi.com

DNA Interaction and Damaging Properties

A significant mechanism of action for many quinoline-based antimicrobials is their interaction with bacterial DNA and related enzymes. Some quinoline antibiotics, like luzopeptin, which contain quinoline chromophores, are known to bisintercalate into DNA. nih.gov Other quinoline derivatives function as DNA minor groove-binding agents. researchgate.netingentaconnect.com

Furthermore, quinoline derivatives can cause DNA damage. The antibacterial mechanism of quinoxaline (B1680401) 1,4-dioxides, a related class of compounds, is associated with the generation of free radicals during bioreduction, which leads to DNA damage. mdpi.com This is supported by transcriptomic studies showing the upregulation of DNA repair systems in bacteria upon exposure to these compounds. mdpi.com Some methoxy-substituted quinoline derivatives have been shown to have a clastogenic effect, inducing chromosome aberrations and micronuclei formation, which is thought to be related to their intercalation into DNA and potential interaction with topoisomerase enzymes. nih.gov

Cellular Mechanisms of Antiproliferative and Apoptotic Effects

The antiproliferative and apoptotic effects of quinoline derivatives are often multifaceted, involving a concert of cellular events that ultimately lead to the inhibition of cell growth and the induction of programmed cell death. The following subsections delve into the specific mechanisms that have been attributed to this class of compounds.

One of the well-documented mechanisms of action for many quinoline derivatives is their ability to interfere with DNA replication and transcription. This is often achieved through two primary modes: DNA intercalation and the inhibition of topoisomerase enzymes. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This insertion can cause a distortion of the DNA structure, which in turn can inhibit the processes of replication and transcription.

Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. This activity is crucial for relieving the torsional stress that occurs during DNA replication and transcription. Inhibition of topoisomerases leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. While direct studies on Potassium 4,8-dimethoxyquinoline-2-carboxylate are limited, research on related 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has demonstrated their potential as topoisomerase I inhibitors. These compounds have been shown to stabilize the topoisomerase I-DNA cleavage complex, leading to DNA damage and subsequent cell death.

| Compound Class | Mechanism | Observed Effect |

| 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I Inhibition | Stabilization of topoisomerase I-DNA cleavage complexes |

| General Quinoline Derivatives | DNA Intercalation | Distortion of DNA double helix, inhibition of replication and transcription |

This table presents findings from studies on quinoline derivatives, which may not be directly applicable to Potassium 4,8-dimethoxyquinoline-2-carboxylate.

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Quinoline derivatives have been shown to trigger apoptosis through various signaling pathways. A key event in apoptosis is the activation of a family of proteases called caspases. Initiator caspases (e.g., caspase-8 and caspase-9) are activated in response to pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3, -6, and -7), which carry out the dismantling of the cell.

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis. This family includes both pro-apoptotic members, such as Bax and Bak, and anti-apoptotic members, like Bcl-2 and Bcl-xL. The ratio of pro- to anti-apoptotic Bcl-2 family proteins is a key determinant of a cell's susceptibility to apoptosis. An increase in the Bax/Bcl-2 ratio can lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-9 and the downstream caspase cascade. Studies on various quinoline derivatives have demonstrated their ability to modulate the expression of Bcl-2 family proteins, thereby shifting the balance towards apoptosis.

| Apoptotic Pathway Component | Role in Apoptosis | Effect of Related Quinoline Derivatives |

| Caspases | Execution of programmed cell death | Activation of initiator and executioner caspases |

| Bax | Pro-apoptotic Bcl-2 family protein | Upregulation of Bax expression |

| Bcl-2 | Anti-apoptotic Bcl-2 family protein | Downregulation of Bcl-2 expression |

| Bax/Bcl-2 Ratio | Determinant of apoptotic susceptibility | Increase in the Bax/Bcl-2 ratio |

This table is based on general findings for quinoline derivatives and serves as a potential model for the mechanisms of Potassium 4,8-dimethoxyquinoline-2-carboxylate.

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Many chemotherapeutic agents function by inducing cell cycle arrest, which prevents cancer cells from proliferating. The cell cycle is controlled by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. These checkpoints are regulated by complexes of cyclins and cyclin-dependent kinases (CDKs).

Quinoline derivatives have been reported to induce cell cycle arrest at different phases, most commonly at the G2/M or S phase. The arrest is often mediated by the modulation of key cell cycle regulatory proteins. For instance, the inhibition of topoisomerase activity by quinoline compounds can lead to DNA damage, which in turn activates checkpoint kinases such as Chk1 and Chk2. These kinases can then phosphorylate and inactivate the Cdc25 phosphatase, preventing the activation of the Cdk1/cyclin B complex and thereby causing a G2/M arrest. Furthermore, DNA damage can lead to the upregulation of p53, a tumor suppressor protein that can induce the expression of the CDK inhibitor p21, leading to cell cycle arrest.

| Cell Cycle Phase | Key Regulatory Proteins | Reported Effects of Related Quinoline Derivatives |

| S Phase | DNA polymerase, Topoisomerases | Inhibition of DNA synthesis |

| G2/M Phase | Cdk1/Cyclin B, Cdc25 | Induction of G2/M arrest |

The mechanisms described are based on studies of various quinoline derivatives and may not be fully representative of Potassium 4,8-dimethoxyquinoline-2-carboxylate.

Receptor Interaction and Signal Transduction Modulation (e.g., α1-Adrenoceptor, IGF Receptors)

The biological effects of a compound can also be mediated through its interaction with specific cellular receptors, leading to the modulation of intracellular signaling pathways.

Research on 2,4-diamino-6,7-dimethoxyquinoline derivatives has shown that this class of compounds can act as potent and selective antagonists of α1-adrenoceptors. While the substitution pattern of Potassium 4,8-dimethoxyquinoline-2-carboxylate differs, the presence of the dimethoxyquinoline core suggests a potential for interaction with adrenergic receptors. α1-Adrenoceptors are G protein-coupled receptors that are involved in a variety of physiological processes, including vasoconstriction and smooth muscle contraction. Antagonism of these receptors can lead to vasodilation and a decrease in blood pressure.

Currently, there is a lack of specific research investigating the interaction of Potassium 4,8-dimethoxyquinoline-2-carboxylate or closely related analogs with Insulin-like Growth Factor (IGF) receptors. The IGF signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. Further investigation is required to determine if 4,8-dimethoxyquinoline-2-carboxylates can modulate this important signaling cascade.

Antioxidant Mechanisms and Free Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer. Antioxidants can mitigate oxidative damage by neutralizing free radicals.

Several studies have indicated that quinoline derivatives possess antioxidant and free radical scavenging properties. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The presence of electron-donating groups, such as methoxy (B1213986) groups, on the quinoline ring can enhance this antioxidant capacity. While specific studies on the antioxidant mechanisms of Potassium 4,8-dimethoxyquinoline-2-carboxylate are not available, the general antioxidant properties of the quinoline scaffold suggest that this compound may also exhibit free radical scavenging activity.

| Antioxidant Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical. |

| Single Electron Transfer (SET) | The antioxidant donates an electron to a free radical. |

This table outlines general antioxidant mechanisms that may be relevant to quinoline derivatives.

Structure Activity Relationship Sar Studies of Potassium 4,8 Dimethoxyquinoline 2 Carboxylate Analogues

Impact of Substituent Variation on Quinoline (B57606) Ring System

The quinoline ring is a privileged scaffold in drug discovery, and its biological activity is highly tunable through substitution. Variations in the nature and position of substituents can dramatically alter a molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The methoxy (B1213986) (-OCH₃) groups at positions 4 and 8 of the quinoline ring are significant modulators of biological activity. These groups can influence the molecule's properties in several ways:

Lipophilicity and Solubility : Methoxy groups increase the lipophilicity of the compound, which can affect its ability to cross cell membranes and its distribution within biological systems.

Steric Influence : The bulk of the methoxy groups can dictate the orientation of the molecule within a binding pocket, promoting or hindering favorable interactions.

In a study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides as inhibitors of human carbonic anhydrase (hCA) isoforms, the role of an oxygen-linked substituent at the C8 position was explored. While the parent 8-hydroxy compound showed moderate activity, derivatization into various 8-alkoxy and 8-benzyloxy analogues revealed the impact of steric bulk and lipophilicity. For instance, substituting the 8-hydroxy group with larger alkoxy or benzyloxy moieties had a variable but significant effect on inhibitory activity against different hCA isoforms, highlighting the importance of the substituent's nature at this position for target-specific interactions. nih.gov

| Compound ID | R Group at Position 8 | hCA I Inhibition (Kᵢ, nM) | hCA II Inhibition (Kᵢ, nM) | hCA IV Inhibition (Kᵢ, nM) |

| 5a | Methoxy (-OCH₃) | 394.5 | 88.4 | 879.3 |

| 5d | Benzyloxy | 148.7 | 109.9 | 657.2 |

| 5h | 4-Trifluoromethyl-benzyloxy | 61.9 | 33.0 | 794.5 |

| AAZ | (Standard) | 250 | 12.1 | 74.3 |

Data sourced from a study on 8-substituted quinoline-2-carboxamides. nih.gov

The data indicates that while a simple methoxy group at C8 (Compound 5a ) confers potent activity against hCA II, larger substituents like the 4-trifluoromethyl-benzyloxy group (Compound 5h ) can significantly enhance potency against both hCA I and hCA II. nih.gov This suggests that the C8 position points towards a region of the binding site where larger, hydrophobic, and electronically distinct groups can be accommodated to improve binding affinity.

The carboxylate group (-COO⁻) at the C2 position is a critical functional group for molecular recognition, primarily due to its ability to act as a hydrogen bond acceptor and to form strong ionic interactions (salt bridges) with positively charged residues in a protein's active site.

Studies on quinoline-4-carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis, have underscored the essential nature of the carboxylate moiety. nih.gov In the binding pocket of DHODH, the carboxylate group of the inhibitor forms a key salt bridge with a conserved arginine residue (R136) and can also participate in hydrogen bonding with other residues like glutamine (Q47). nih.gov This interaction is a primary anchor for the inhibitor, and its removal or esterification typically leads to a dramatic loss of activity.

Effects of Substitutions on the Benzo Portion of the Quinoline Ring

Substitutions on the benzo portion of the quinoline ring (positions 5, 6, 7, and 8) are pivotal for fine-tuning biological activity. These modifications can influence ligand-receptor interactions through steric, electronic, and hydrophobic effects without altering the core pharmacophore of the pyridine (B92270) half.

The SAR of DHODH inhibitors derived from quinoline-4-carboxylic acid highlights the importance of this region. nih.gov For example, the introduction of a fluorine atom at the C6 position was a key feature of the potent inhibitor Brequinar. This electronegative substituent can alter the electronic properties of the entire ring system and potentially form specific interactions within the enzyme's binding pocket.

Research on 8-substituted quinoline-2-carboxamides further demonstrates the impact of modifications on the benzo ring. nih.gov By keeping the quinoline-2-carboxamide (B1208818) core constant and varying the substituent at C8, researchers were able to modulate the inhibitory potency against carbonic anhydrase isoforms.

| Compound ID | Substitution at C8 | hCA II Inhibition (Kᵢ, nM) |

| 5a | Methoxy | 88.4 |

| 5b | 2-Bromobenzyloxy | 85.7 |

| 5c | 4-Methoxybenzyloxy | 759.1 |

| 5f | 4-Fluorobenzyloxy | 294.5 |

Data adapted from a study on 8-substituted quinoline-2-carboxamides. nih.gov

As shown in the table, modifying the substituent at the C8 position from a small methoxy group to larger, electronically varied benzyloxy groups resulted in significant changes in inhibitory activity. A 2-bromobenzyloxy group (Compound 5b ) maintained high potency, whereas a 4-methoxybenzyloxy group (Compound 5c ) led to a substantial decrease in activity against hCA II, indicating a sensitivity to the electronic and steric properties of the substituent in this region of the binding site. nih.gov

Stereochemical Considerations and Diastereoselective Synthesis of Chiral Analogues

The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another.

For quinoline analogues, chirality can be introduced at various positions, often on a substituent attached to the core ring. The synthesis of single enantiomers or diastereomers is therefore a critical goal to maximize therapeutic effects and minimize potential off-target activities. Diastereoselective synthesis aims to produce a specific diastereomer from a precursor that already contains a chiral center.

For instance, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound with a related heterocyclic core, has been achieved by employing a chiral auxiliary. mdpi.com Methods like the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization can be used to control the stereochemical outcome. mdpi.com In such syntheses, a chiral amine is used to direct the formation of a specific stereocenter, leading to a diastereomeric intermediate that can then be cyclized and processed to yield the final chiral product with high stereochemical purity. Although specific examples for 4,8-dimethoxyquinoline-2-carboxylate analogues are not prevalent in the literature, these established synthetic strategies for related heterocycles demonstrate the feasibility and importance of controlling stereochemistry in the design of complex, biologically active molecules.

Correlation of Electronic and Steric Properties with Mechanistic Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical properties of a series of compounds with their biological activities. researchgate.netnih.gov These models help in understanding the mechanistic basis of a drug's action and in predicting the activity of new, unsynthesized analogues. The primary properties considered are electronic (e.g., atomic charges, HOMO/LUMO energies) and steric (e.g., molecular volume, surface area, specific substituent shapes).

For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These methods generate 3D contour maps that visualize regions around the molecule where specific properties are favorable or unfavorable for activity.

A study on quinoline derivatives as PDE10A inhibitors utilized CoMSIA to understand their inhibition mechanism. rsc.org The resulting models produced contour maps indicating:

Steric Fields : Green contours highlighted regions where bulky substituents would enhance biological activity (e.g., at the 8-position), while yellow contours indicated areas where bulk was detrimental.

Electrostatic Fields : Blue contours showed where positive charges (or electron-withdrawing groups) were favorable, and red contours indicated where negative charges (or electron-donating groups) would increase potency.

Hydrophobic Fields : Yellow contours identified regions where hydrophobic groups were beneficial for activity, while white contours pointed to areas favoring hydrophilic groups.

These QSAR models provide a mechanistic hypothesis for the observed biological data. For example, a finding that a bulky, hydrophobic group at C8 enhances activity suggests that this part of the molecule fits into a deep, nonpolar pocket in the target protein. rsc.org Similarly, a requirement for an electron-donating group at C4 would imply an interaction with an electron-deficient site on the receptor. By quantifying these relationships, QSAR accelerates the rational design of more potent and selective analogues. nih.gov

Advanced Applications of 4,8 Dimethoxyquinoline 2 Carboxylates in Chemical Research

Utilization as Building Blocks in Complex Organic Synthesis

Quinoline-2-carboxylates are valuable precursors in the synthesis of more complex molecular architectures, including novel heterocyclic systems and functional polymers. mdpi.comnih.gov The carboxylate group can be readily transformed into other functional groups, or the entire quinoline (B57606) moiety can be incorporated as a key structural unit.

Construction of Novel Heterocyclic Systems

Quinoline-2-carboxylic acid and its derivatives are versatile starting materials for the synthesis of a variety of heterocyclic compounds. ajchem-a.com The carboxylic acid moiety can be converted to an acid chloride, which then serves as a reactive intermediate for the formation of amides, esters, and other derivatives. researchgate.net These derivatives can subsequently undergo intramolecular cyclization reactions to form fused heterocyclic systems.

For instance, quinoline-2-carboxylic acid can be used to synthesize novel Mannich bases, Schiff bases, and other heterocyclic compounds like 1,3,4-oxadiazoles and thiazolidinones. ajchem-a.com The general synthetic strategy often involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an ester, followed by reaction with appropriate nucleophiles to build the new heterocyclic ring. One-pot synthetic protocols have also been developed for the efficient synthesis of quinoline-2-carboxylate derivatives from readily available starting materials. mdpi.comnih.gov The versatility of quinoline-2-carboxylates as building blocks is further highlighted by their use in the synthesis of quinoline-based hybrid molecules containing other heterocyclic moieties, which often exhibit enhanced biological or material properties. rsc.org

Precursors for Polymer and Material Science Research

The quinoline nucleus is a key component in the development of high-performance polymers and materials due to its thermal stability, and electronic properties. acs.orgnih.gov Quinoline-based polymers are explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.org The incorporation of quinoline units into polymer chains can enhance their electron mobility and photoluminescence efficiency. acs.org

While direct polymerization of potassium 4,8-dimethoxyquinoline-2-carboxylate is not commonly reported, quinoline derivatives can be functionalized to create monomers for polymerization. For example, quinoline-based chalcones have been converted into acrylate (B77674) monomers and subsequently polymerized to yield polymers with potential biological applications. nih.gov Furthermore, side-chain quinoline polymers have been synthesized and their photochemical properties investigated, demonstrating the potential of incorporating quinoline moieties into polymeric structures to impart specific functionalities. tandfonline.comtandfonline.com The development of soluble and processable quinoline-based polymers is an active area of research, with strategies including the incorporation of flexible linkages or bulky side groups to overcome the rigidity of the aromatic backbone. acs.org

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group in quinoline-2-carboxylates make them excellent ligands for a wide range of metal ions. This has led to their extensive use in coordination chemistry, including the construction of metal-organic frameworks (MOFs) and the development of novel catalysts. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Quinoline-2-carboxylates can act as organic linkers to construct coordination polymers and MOFs. scilit.comnih.gov These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis. uq.edu.auresearchgate.net The geometry and connectivity of the resulting framework can be tuned by the choice of the metal ion and the specific quinoline-carboxylate ligand.

For example, a 3D zinc-organic framework has been synthesized using quinoline-2,6-dicarboxylic acid as a linker. nih.gov In this structure, the quinoline dicarboxylate ligand coordinates to zinc ions, forming a stable and porous framework. nih.gov Similarly, lanthanide ions have been used with quinoline-2,4-dicarboxylate to create a series of 3D coordination polymers with interesting luminescence properties. nih.gov The coordination can involve both the carboxylate groups and the nitrogen atom of the quinoline ring, leading to a variety of coordination modes and network topologies. nih.gov The dimethoxy substituents in 4,8-dimethoxyquinoline-2-carboxylate could influence the electronic properties of the ligand and potentially the photophysical properties of the resulting MOFs.

Catalytic Applications in Organic Transformations

Metal complexes containing quinoline-based ligands have been widely investigated as catalysts in a variety of organic transformations. researchgate.netnih.gov The quinoline moiety can influence the catalytic activity of the metal center by tuning its electronic and steric environment. Quinoline-2-carboxylate ligands, in particular, can form stable chelate complexes with metal ions, which can then act as efficient catalysts.

For example, copper complexes with axially chiral quinoline-2-carboxylic acid-based ligands have been shown to be effective catalysts for the enantioselective oxidative coupling of 2-naphthols. acs.org In this case, the quinoline-2-carboxylic acid unit is crucial for the formation of a catalytically active and highly enantioselective complex. acs.org Iron-phenanthroline complexes have been used to catalyze the decarboxylative alkylation of quinolines with carboxylic acids under visible light, showcasing the role of quinoline derivatives in photocatalysis. mdpi.com Furthermore, copper complexes with various quinoline derivatives have demonstrated catecholase activity, indicating their potential as catalysts for oxidation reactions. mdpi.com

Exploration in Photophysical and Optoelectronic Research

Quinoline and its derivatives are known for their interesting photophysical and optoelectronic properties, making them promising candidates for applications in organic electronics. acs.orgmdpi.comcnr.it These properties are highly dependent on the substitution pattern on the quinoline ring. The presence of electron-donating methoxy (B1213986) groups, as in 4,8-dimethoxyquinoline-2-carboxylate, is expected to influence the absorption and emission characteristics of the molecule.

Design of Organic Photosensitizers for Dye-Sensitized Solar Cells

In the realm of renewable energy, dye-sensitized solar cells (DSSCs) offer a promising alternative to conventional silicon-based photovoltaics. The efficiency of a DSSC is critically dependent on the molecular structure of the organic dye used as a photosensitizer. Quinoline-based dyes, and by extension derivatives like 4,8-dimethoxyquinoline-2-carboxylate, possess several advantageous features for this application. The quinoline core can act as a π-bridge, facilitating intramolecular charge transfer, which is a crucial step in the photoelectric conversion process.

The carboxylic acid group at the 2-position is an ideal anchoring group, enabling strong adsorption onto the surface of semiconductor metal oxides like titanium dioxide (TiO2), which is commonly used as the photoanode in DSSCs. This firm binding is essential for efficient electron injection from the photo-excited dye into the conduction band of the TiO2. The methoxy groups at the 4 and 8 positions are electron-donating, which can enhance the light-harvesting efficiency of the dye and modulate its electrochemical properties.

Although specific performance data for a DSSC sensitized with 4,8-dimethoxyquinoline-2-carboxylate is not available, research on structurally related quinoxaline-based dyes highlights the potential of such nitrogen-containing heterocyclic systems. For instance, quinoxaline-based dyes with dual carboxylic acid anchors have been investigated for their strong binding to TiO2 and broad absorption spectra. mdpi.com These dyes, when incorporated into DSSCs, have shown promising photovoltaic performance. The insights gained from these related compounds suggest that quinoline-2-carboxylates are a viable platform for the development of new and efficient photosensitizers for DSSCs.

Table 1: Photovoltaic Performance of a Representative Quinoxaline-Based Dye in a DSSC

| Dye Structure | Voc (mV) | Jsc (mA/cm2) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

| AP3 (Thienopyrazine-based) | - | - | - | 5.5 |

Note: Data for a closely related class of dyes is presented to illustrate the potential application. Voc = open-circuit voltage; Jsc = short-circuit current density. mdpi.com

Ligands for OLED Phosphorescent Complexes

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. The performance of phosphorescent OLEDs (PhOLEDs), in particular, relies on the use of heavy metal complexes that can efficiently harvest both singlet and triplet excitons. Quinoline-2-carboxylate derivatives are excellent candidates for ligands in these phosphorescent complexes, typically involving iridium(III) or platinum(II) metal centers.

The quinoline moiety can act as a cyclometalating ligand, forming a stable complex with the metal ion. The electronic properties of the quinoline ring can be fine-tuned by substituents to control the emission color and quantum efficiency of the resulting phosphorescent complex. The methoxy groups in a 4,8-dimethoxyquinoline-2-carboxylate ligand would be expected to influence the energy levels of the complex, potentially leading to shifts in the emission wavelength.

Research on iridium(III) complexes with various quinoline-based ligands has demonstrated their potential as highly efficient red phosphors in OLEDs. For example, complexes utilizing 4-phenylthieno[3,2-c]quinoline and 2-(biphenyl-3-yl)quinoline have led to devices with high external quantum efficiencies (EQEs). rsc.orgnih.gov These studies underscore the importance of the quinoline scaffold in achieving efficient and color-pure electroluminescence.

Table 2: Performance of OLEDs with Iridium(III) Complexes Containing Quinoline-Based Ligands

| Iridium(III) Complex Ligand | Max. Emission (nm) | Max. EQE (%) | CIE Coordinates (x, y) |

| (ptq)2Ir(acac) | 610-620 | 22.9 | (0.61, 0.36) |

| 2-(biphenyl-3-yl)quinoline derivative | - | 10.9 | (0.63, 0.32) |

| (tq)2Ir(III)(acac) | 629 | 11.1 | (0.690, 0.310) |

Note: EQE = External Quantum Efficiency; CIE = Commission Internationale de l'Eclairage. Data is for various quinoline-based ligands to illustrate the potential of the class. rsc.orgnih.govnih.gov

Sensing Applications (e.g., Chemo-sensors for Ions)

The inherent fluorescence of the quinoline ring system makes its derivatives, including 4,8-dimethoxyquinoline-2-carboxylates, highly suitable for the development of fluorescent chemosensors. These sensors can detect and quantify the presence of specific ions in a sample by changes in their fluorescence emission upon binding. The carboxylic acid group and the nitrogen atom of the quinoline ring can act as a binding site for metal ions.

The binding of a metal ion to the quinoline-based sensor can lead to a variety of fluorescence responses, such as enhancement (chelation-enhanced fluorescence, CHEF), quenching, or a shift in the emission wavelength. The selectivity of the sensor for a particular ion can be tuned by modifying the structure of the quinoline ligand. For instance, quinoline-based fluorescent probes have been successfully developed for the selective detection of various metal ions, including Zn2+ and Cu2+. nanobioletters.comrsc.org

The design of these sensors often involves integrating the quinoline fluorophore with a specific ion recognition unit. The methoxy groups on the quinoline ring of a 4,8-dimethoxyquinoline-2-carboxylate could enhance the quantum yield of fluorescence and influence the binding affinity and selectivity for target ions.

Table 3: Examples of Quinoline-Based Fluorescent Sensors for Metal Ions

| Sensor Structure | Target Ion | Detection Limit | Fluorescence Change |

| Quinoline-based sensor 1 | Zn2+ | 5 ppb | Enhancement |

| Quinoline-based sensor 2 | Zn2+ | 10 ppb | Enhancement |

| Quinoline-based probe | Cu2+ | - | Enhancement & Bathochromic Shift |

Note: Data from various quinoline-based sensors are presented to demonstrate the application principles. rsc.orgsemanticscholar.org

Future Research Directions and Unexplored Avenues for Potassium 4,8 Dimethoxyquinoline 2 Carboxylate Research

Development of Novel and Efficient Synthetic Routes

The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses still in use. nih.gov However, these traditional methods often require harsh reaction conditions, long reaction times, and can generate significant waste. researchgate.net Future research should prioritize the development of more efficient, sustainable, and versatile synthetic strategies for producing Potassium 4,8-dimethoxyquinoline-2-carboxylate and its analogs.

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs, such as the Povarov, Gewald, and Ugi reactions, offer a powerful approach to construct complex quinoline scaffolds in a single step with high atom economy. researchgate.netrsc.org Developing novel MCRs tailored for the synthesis of highly substituted quinoline-2-carboxylates would be a significant advancement.

C-H Bond Functionalization: Direct C-H bond activation and functionalization have emerged as a transformative strategy in modern synthetic chemistry. rsc.orgrsc.org Applying these techniques to the quinoline core would allow for the late-stage introduction of various functional groups, providing rapid access to a diverse library of derivatives without the need for pre-functionalized starting materials. rsc.org

Green Chemistry Approaches: The use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave-assisted synthesis should be explored to create more sustainable synthetic routes. researchgate.netresearchgate.net For instance, one-pot syntheses of quinoline-2-carboxylates under heterogeneous conditions have already shown promise. mdpi.com

| Synthetic Strategy | Advantages | Potential for 4,8-dimethoxyquinoline-2-carboxylates |

| Multicomponent Reactions | High efficiency, atom economy, and structural diversity. researchgate.netrsc.org | Rapid generation of a library of analogs with varied substituents. |

| C-H Bond Functionalization | Late-stage modification, increased synthetic efficiency. rsc.orgrsc.org | Introduction of novel functional groups to probe structure-activity relationships. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety. researchgate.netresearchgate.net | Development of sustainable manufacturing processes for potential applications. |

Deeper Mechanistic Elucidation of Biological Interactions

Quinoline derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govnih.gov However, for many of these compounds, the precise molecular mechanisms of action remain to be fully elucidated. Future research should focus on unraveling the intricate interactions of Potassium 4,8-dimethoxyquinoline-2-carboxylate and its analogs with biological targets.

Promising avenues for investigation include:

Target Identification and Validation: Employing techniques such as chemical proteomics, affinity chromatography, and computational docking to identify and validate the specific protein targets of these compounds.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs with systematic structural modifications to understand how changes in the substitution pattern on the quinoline ring affect biological activity. nih.gov This will be crucial for optimizing potency and selectivity.

Advanced Biological Screening: Moving beyond simple in vitro assays to more complex cell-based and in vivo models to evaluate the efficacy and off-target effects of these compounds in a more physiologically relevant context.

Exploration of New Chemical Reactivities and Transformations

The quinoline ring is a versatile scaffold that can undergo a variety of chemical transformations. nih.gov Exploring new reactivities of the 4,8-dimethoxyquinoline-2-carboxylate core can lead to the discovery of novel compounds with unique properties.

Areas ripe for exploration include:

Functionalization of the Carboxylate Group: The carboxylic acid moiety at the 2-position is a key functional handle. ajchem-a.com Future work could explore its conversion into a wide range of other functional groups, such as amides, esters, and heterocycles, to generate new chemical entities with potentially different biological activities.

Derivatization of the Methoxy (B1213986) Groups: The methoxy groups at the 4- and 8-positions could be demethylated and subsequently derivatized to introduce new substituents, thereby expanding the chemical space and influencing the compound's properties.

Ring System Modifications: Investigating reactions that modify the quinoline core itself, such as ring-expansion or ring-contraction reactions, could lead to the synthesis of entirely new heterocyclic systems with novel three-dimensional structures.

Integration with Emerging Technologies in Chemical Biology and Material Science

The unique photophysical and electronic properties of the quinoline scaffold make it an attractive candidate for applications beyond traditional medicinal chemistry. ecorfan.org Future research should aim to integrate Potassium 4,8-dimethoxyquinoline-2-carboxylate and its derivatives with emerging technologies.

Potential applications include:

Chemical Probes and Biosensors: Designing and synthesizing fluorescent quinoline derivatives that can act as probes for specific biological molecules or processes. The intrinsic fluorescence of the quinoline ring provides a starting point for the development of sensitive and selective biosensors.

Development of Novel Materials: Exploring the use of these compounds as building blocks for the creation of new organic materials with interesting electronic, optical, or self-assembly properties. ecorfan.org Applications could range from organic light-emitting diodes (OLEDs) to functional polymers.

Drug Delivery Systems: Incorporating the quinoline moiety into drug delivery systems, such as nanoparticles or hydrogels, to enhance drug targeting, improve bioavailability, or enable controlled release.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing potassium 4,8-dimethoxyquinoline-2-carboxylate with high purity?

- Methodological Answer: Synthesis typically involves carboxylation and methoxylation steps under controlled conditions. Key parameters include reaction temperature (optimized between 80–120°C), solvent selection (e.g., DMF or THF for solubility), and stoichiometric ratios of precursors like 4,8-dihydroxyquinoline-2-carboxylic acid and methylating agents. Post-synthesis purification via recrystallization in ethanol/water mixtures (1:3 v/v) improves purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How should researchers handle and store potassium 4,8-dimethoxyquinoline-2-carboxylate to ensure stability?

- Methodological Answer: Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or photodegradation. Use inert atmospheres (argon or nitrogen) during handling to avoid oxidation. Safety protocols include wearing nitrile gloves, lab coats, and eye protection. Ensure proper ventilation to minimize inhalation risks .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer: Employ a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm methoxy and carboxylate substituents.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (C18 column, methanol/water 70:30 mobile phase) to assess purity (>95% threshold).

- FT-IR to identify carboxylate (C=O stretch at ~1680 cm⁻¹) and methoxy groups (C-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural conformation of potassium 4,8-dimethoxyquinoline-2-carboxylate?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides atomic-level resolution. Key steps:

- Grow crystals via slow evaporation in ethanol.

- Collect diffraction data at low temperature (100 K) to minimize thermal motion.

- Refine structures using Olex2 or WinGX, focusing on bond angles and torsion angles to validate methoxy group orientations .

Q. What strategies address contradictory data in spectroscopic vs. computational modeling results for this compound?

- Methodological Answer: Discrepancies often arise from solvent effects or conformational dynamics. Mitigate by:

- Performing DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models.

- Comparing experimental NMR shifts with computed chemical shifts using Gaussian or ORCA.

- Validating computational models against crystallographic data .

Q. How to design experiments to probe the compound’s role in modulating enzymatic activity (e.g., kinase inhibition)?

- Methodological Answer: Use a two-phase approach:

- In vitro assays: Employ fluorescence-based kinase activity assays (e.g., ADP-Glo™) with varying concentrations (1–100 µM) of the compound. Include positive/negative controls (e.g., staurosporine).

- Structure-activity relationship (SAR) studies: Synthesize analogs with modified methoxy or carboxylate groups to identify critical functional motifs. Analyze IC₅₀ values using nonlinear regression .

Q. What protocols ensure reproducibility in quantifying potassium 4,8-dimethoxyquinoline-2-carboxylate in biological matrices?

- Methodological Answer: Use LC-MS/MS with deuterated internal standards (e.g., d₃-methoxy analogs). Key steps:

- Extract samples via protein precipitation (acetonitrile:methanol 9:1).

- Optimize MRM transitions (e.g., m/z 290→152 for quantification).

- Validate method precision (CV <15%) and accuracy (85–115% recovery) per FDA guidelines .

Data Analysis and Troubleshooting

Q. How to interpret unexpected byproducts in synthesis pathways?

- Methodological Answer: Characterize byproducts via LC-MS and isolate via preparative HPLC. Common causes:

- Incomplete methylation (retention of hydroxyl groups).

- Oxidative dimerization (detectable via HRMS clusters).

- Adjust reaction time or use radical scavengers (e.g., BHT) to suppress side reactions .

Q. What statistical methods resolve batch-to-batch variability in biological assay results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.